Azauridine triacetate
Azauridine triacetate
Azaribine is the triacetate salt of azauridine, a synthetic triazine nucleoside derivative possessing antineoplastic and anti-psoriatic activity. After metabolism to 6-azauridine-5-prime monophosphate, 6-Azauridine inhibits de novo pyrimidine biosynthesis and its 5-prime triphosphate metabolite gets incorporated into RNA, thereby preventing RNA synthesis.
Azaribine is a N-glycosyl-1,2,4-triazine that is 6-azauridine acetylated at positions 2', 3' and 5' on the sugar ring. It is a prodrug for 6-azauridine and is used for treatment of psoriasis. It has a role as an antipsoriatic and a prodrug. It is an acetate ester and a N-glycosyl-1,2,4-triazine. It derives from a 6-azauridine.
Azaribine is a N-glycosyl-1,2,4-triazine that is 6-azauridine acetylated at positions 2', 3' and 5' on the sugar ring. It is a prodrug for 6-azauridine and is used for treatment of psoriasis. It has a role as an antipsoriatic and a prodrug. It is an acetate ester and a N-glycosyl-1,2,4-triazine. It derives from a 6-azauridine.
Brand Name:
Vulcanchem
CAS No.:
2169-64-4
VCID:
VC0520005
InChI:
InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)/t9-,11-,12-,13-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Molecular Formula:
C14H17N3O9
Molecular Weight:
371.3 g/mol
Azauridine triacetate
CAS No.: 2169-64-4
Inhibitors
VCID: VC0520005
Molecular Formula: C14H17N3O9
Molecular Weight: 371.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 2169-64-4 |
---|---|
Product Name | Azauridine triacetate |
Molecular Formula | C14H17N3O9 |
Molecular Weight | 371.3 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)/t9-,11-,12-,13-/m1/s1 |
Standard InChIKey | QQOBRRFOVWGIMD-OJAKKHQRSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C |
Appearance | Solid powder |
Melting Point | 100.0 °C |
Description | Azaribine is the triacetate salt of azauridine, a synthetic triazine nucleoside derivative possessing antineoplastic and anti-psoriatic activity. After metabolism to 6-azauridine-5-prime monophosphate, 6-Azauridine inhibits de novo pyrimidine biosynthesis and its 5-prime triphosphate metabolite gets incorporated into RNA, thereby preventing RNA synthesis. Azaribine is a N-glycosyl-1,2,4-triazine that is 6-azauridine acetylated at positions 2', 3' and 5' on the sugar ring. It is a prodrug for 6-azauridine and is used for treatment of psoriasis. It has a role as an antipsoriatic and a prodrug. It is an acetate ester and a N-glycosyl-1,2,4-triazine. It derives from a 6-azauridine. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-beta-D-ribofuranosyl-as-triazine-3,5(2H,4H)-dione 2',3',5'-triacetate 6-azauridine triacetate azaribine CB 304 CB-304 triacetyl azauridine triacetyl-6-azauridine Triazure |
Reference | 1: Morrey JD, Smee DF, Sidwell RW, Tseng C. Identification of active antiviral compounds against a New York isolate of West Nile virus. Antiviral Res. 2002 Jul;55(1):107-16. PubMed PMID: 12076755. 2: Zhou J, Riley CM, Schowen RL. In vitro metabolism studies of the prodrug, 2',3',5'-triacetyl-6-azauridine, utilizing an automated analytical system. J Pharm Biomed Anal. 2001 Dec;26(5-6):701-16. PubMed PMID: 11600283. 3: Zhou J, Shearer EC, Hong J, Riley CM, Schowen RL. Automated analytical systems for drug development studies. V. A system for enzyme kinetic studies. J Pharm Biomed Anal. 1996 Sep;14(12):1691-8. PubMed PMID: 8887716. 4: Riley CM, Mummert MA, Zhou J, Schowen RL, Vander Velde DG, Morton MD, Slavik M. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharm Res. 1995 Sep;12(9):1361-70. PubMed PMID: 8570536. 5: Merkel PA, Letourneau EN, Polisson RP. Investigational agents for rheumatoid arthritis. Rheum Dis Clin North Am. 1995 Aug;21(3):779-96. Review. PubMed PMID: 8619099. 6: Drell W, Welch AD. Azaribine-homocystinemia-thrombosis in historical perspective. Pharmacol Ther. 1989;41(1-2):195-206. Review. PubMed PMID: 2469090. 7: Alper JC, Wiemann MC, Rueckl FS, McDonald CJ, Calabresi P. Rationally designed combination chemotherapy for the treatment of patients with recalcitrant psoriasis. J Am Acad Dermatol. 1985 Oct;13(4):567-77. PubMed PMID: 2416788. 8: Slavik M, Blanc O, Smith KJ, Slavik J. 6-azauridine triacetate induced hyper beta-alaninemia and its decrease by administration of pyridoxine. J Nutr Sci Vitaminol (Tokyo). 1983 Oct;29(5):631-5. PubMed PMID: 6198500. 9: Slavik M, Smith KJ, Blanc O. Decrease of serum pyridoxal phosphate levels and homocystinemia after administration of 6-azauridine triacetate and their prevention by administration of pyridoxine. Biochem Pharmacol. 1982 Dec 15;31(24):4089-92. PubMed PMID: 6186258. 10: McDonald CJ. The uses of systemic chemotherapeutic agents in psoriasis. Pharmacol Ther. 1981;14(1):1-24. Review. PubMed PMID: 7033998. 11: Groth O. [Cytostatic therapy of psoriasis]. Lakartidningen. 1979 Oct 24;76(43):3770-1. Swedish. PubMed PMID: 583353. 12: Raab W, Gmeiner B, Muckenhuber P. Azaribine (triacetyl-6-azauridine) in psoriasis. Screening by in vitro methods. Arch Dermatol Res. 1977 Dec 27;260(3):257-9. PubMed PMID: 203231. 13: Doolittle CH, McDonald CJ, Calabresi P. Pharmacological studies of neurotoxicity in patients with psoriasis treated with azaribine, utilizing high-pressure liquid chromatography. J Lab Clin Med. 1977 Nov;90(5):773-85. PubMed PMID: 578521. 14: Kovach JS. High-resolution chromatography provides the answer to the 15-year-old problem of azaribine toxicity. J Lab Clin Med. 1977 Nov;90(5):771-2. PubMed PMID: 578520. 15: Shupack JL, Grieco AJ, Epstein AM, Sansaricq C, Snyderman SE. Azaribine, homocystinemia, and thrombosis. Arch Dermatol. 1977 Sep;113(9):1301-2. PubMed PMID: 578401. 16: Grieco AJ. Homocystinuria: pathogenetic mechanisms. Am J Med Sci. 1977 Mar-Apr;273(2):120-32. Review. PubMed PMID: 324277. 17: Cornell RC, Milstein HG, Fox RM, Stoughton RB. Anemia of azaribine in the treatment of psoriasis. Arch Dermatol. 1976 Dec;112(12):1717-23. PubMed PMID: 1036874. 18: Bergstresser PR, Schreiber SH, Weinstein GD. Systemic chemotherapy for psoriasis: a national survey. Arch Dermatol. 1976 Jul;112(7):977-81. PubMed PMID: 947151. 19: Moschella SL. Chemotherapy of psoriasis: ten years of experience. Int J Dermatol. 1976 Jun;15(5):373-8. PubMed PMID: 946966. 20: Guidelines for use of azaribine in treatment of psoriasis. Arch Dermatol. 1976 Mar;112(3):388-90. PubMed PMID: 946586. |
PubChem Compound | 16574 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume